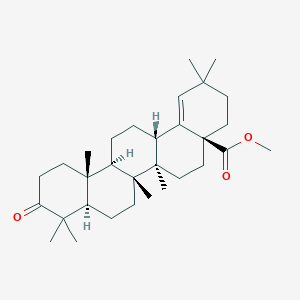![molecular formula C28H18 B13806586 6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
6-Styrylbenzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Styrylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H18 It is a derivative of benzo[a]pyrene, where a styryl group is attached to the sixth position of the benzo[a]pyrene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Styrylbenzo[a]pyrene typically involves the reaction of benzo[a]pyrene with a styrene derivative under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with benzo[a]pyrene to form the styryl derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Styrylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[a]pyrene quinones, while reduction can produce dihydrobenzo[a]pyrene derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Styrylbenzo[a]pyrene involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can form adducts with DNA, primarily at guanosine positions, which can result in mutations and potentially lead to cancer . The molecular targets include cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: A parent compound of 6-Styrylbenzo[a]pyrene, known for its carcinogenic properties.
3-Methylcholanthrene: Another PAH with similar carcinogenic effects.
Dibenzopyrenes: Compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to the presence of the styryl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo[a]pyrene. This modification can influence its ability to form DNA adducts and its overall carcinogenic potential .
Eigenschaften
Molekularformel |
C28H18 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
6-(2-phenylethenyl)benzo[a]pyrene |
InChI |
InChI=1S/C28H18/c1-2-7-19(8-3-1)13-16-24-22-11-4-5-12-23(22)25-17-14-20-9-6-10-21-15-18-26(24)28(25)27(20)21/h1-18H |
InChI-Schlüssel |
FUSTYROFQLNAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
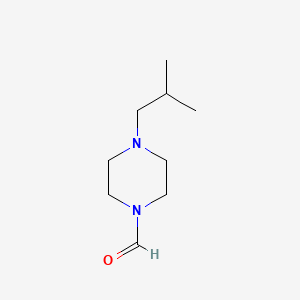
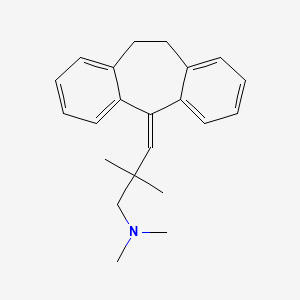

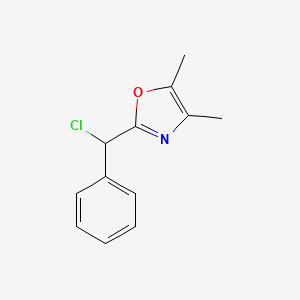

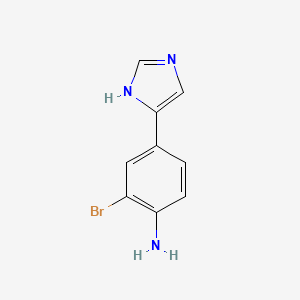
![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)

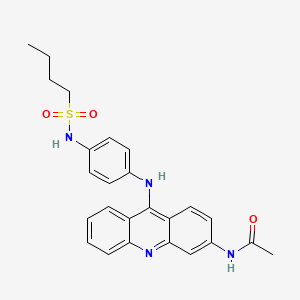
![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

